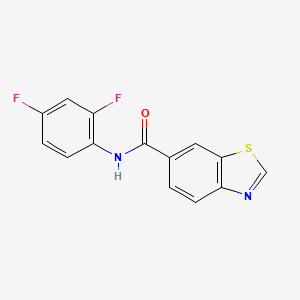

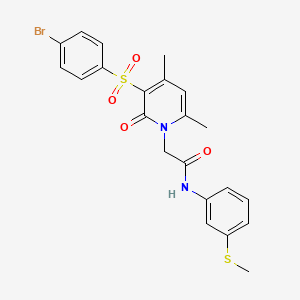

Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been discussed in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives have been reported . These include the cyclization of 1,2-diamine derivatives with sulfonium salts and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the retrieved data .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Fe-Catalyzed Synthesis : A synthesis approach involves the regioselective metal-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine using Pt(cod)2Cl2–DPEPhos and Pd(OAc)2–1,10phenanthroline catalysts. This method is crucial for producing flunarizine, a compound known for its vasodilating effect and improvement in cerebral blood circulation, showcasing the chemical versatility and utility of similar compounds in synthesizing clinically significant drugs (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Activities and Applications

Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including similar compounds, have been synthesized and shown to possess antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This highlights the compound's relevance in addressing the need for new treatments against resistant microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimides, structurally related to the compound , exhibit unique luminescent properties and photo-induced electron transfer capabilities. These findings suggest applications in the development of new materials for optoelectronic devices and sensors, demonstrating the compound's utility beyond pharmaceuticals (Gan, Chen, Chang, & Tian, 2003).

Antitumor Activity : A series of triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed significant antitumor activity, particularly against CDC25B. This research underscores the potential of such compounds in cancer therapy, indicating a promising avenue for the development of new antitumor agents (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROSTHZEVNKSQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)

![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2687706.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)